molecular formula C10H8Br2O5 B11927643 Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate

Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B11927643
M. Wt: 367.97 g/mol
InChI Key: QMGWIFNAIUZGAT-UHFFFAOYSA-N
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Description

Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is a chemical compound with the molecular formula C10H8Br2O5. It is a derivative of benzo[d][1,3]dioxole, characterized by the presence of two bromine atoms, a methoxy group, and a carboxylate ester group. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate typically involves multiple steps:

    Esterification: Gallic acid is esterified with methanol in the presence of sulfuric acid to produce methyl 3,4,5-trihydroxybenzoate.

    Methylation: The methyl ester is then methylated using dimethyl sulfate to yield methyl 3-methoxy-4,5-dihydroxybenzoate.

    Cyclization: The methylated product undergoes cyclization with diiodomethane under basic conditions to form methyl 5-methoxy-3,4-methylenedioxybenzoate.

    Bromination: Finally, the compound is brominated to obtain this compound

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or quinones.

    Reduction Products: Reduced forms, such as alcohols or alkanes.

    Hydrolysis Products: The corresponding carboxylic acid and methanol

Scientific Research Applications

Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate depends on its specific application:

Comparison with Similar Compounds

    Methyl 4-bromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate: A similar compound with one bromine atom, used in similar applications but with different reactivity and properties.

    Methyl 4,6-dichloro-7-methoxybenzo[d][1,3]dioxole-5-carboxylate: A chlorinated analogue with distinct chemical behavior and applications.

    Methyl 4,6-difluoro-7-methoxybenzo[d][1,3]dioxole-5-carboxylate: A fluorinated derivative with unique properties, often used in medicinal chemistry for its enhanced metabolic stability.

Uniqueness: Methyl 4,6-dibromo-7-methoxybenzo[d][1,3]dioxole-5-carboxylate is unique due to the presence of two bromine atoms, which significantly influence its reactivity and interaction with other molecules. This makes it particularly valuable in applications requiring high specificity and reactivity .

Properties

Molecular Formula

C10H8Br2O5

Molecular Weight

367.97 g/mol

IUPAC Name

methyl 4,6-dibromo-7-methoxy-1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C10H8Br2O5/c1-14-7-5(11)4(10(13)15-2)6(12)8-9(7)17-3-16-8/h3H2,1-2H3

InChI Key

QMGWIFNAIUZGAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1OCO2)Br)C(=O)OC)Br

Origin of Product

United States

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